molecular formula C11H5NNa2O7S2 B5140861 disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate

disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate

Cat. No.: B5140861
M. Wt: 373.3 g/mol
InChI Key: MKOLTSSFMOQMCR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a benzo[cd]indole core with sulfonate groups at positions 6 and 8. The presence of these sulfonate groups enhances the compound’s solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where the indole core is treated with sulfonating agents in a controlled environment to ensure high yield and purity. The disodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility and facilitate its binding to specific proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.

    2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonic acid: The acid form of the compound without the disodium salt.

    2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid: Contains only one sulfonic acid group.

Uniqueness

Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate is unique due to its dual sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

IUPAC Name

disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO7S2.2Na/c13-11-6-3-1-2-5-7(20(14,15)16)4-8(21(17,18)19)10(12-11)9(5)6;;/h1-4H,(H,12,13)(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOLTSSFMOQMCR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5NNa2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.